
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (molecular formula: C₆H₄ClF₃N₂O; molar mass: 212.56 g/mol) is a pyrazole-based heterocyclic compound characterized by a trifluoromethyl (-CF₃), methyl (-CH₃), and chlorine substituent at positions 3, 1, and 5, respectively, along with a formyl (-CHO) group at position 4 . Its physico-chemical properties include a melting point of 42–44°C, boiling point of ~280–281°C, and solubility in polar organic solvents like ethanol and dimethylformamide (DMF) .
The compound is synthesized via the Vilsmeier-Haack reaction, a widely used method for introducing formyl groups into aromatic systems. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes chlorination and formylation under Vilsmeier conditions (DMF-POCl₃) to yield the target compound . It serves as a key intermediate in pharmaceutical and agrochemical industries due to its trifluoromethyl group, which enhances metabolic stability and bioavailability in drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the desired position.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group. This can be achieved using formylating agents such as Vilsmeier-Haack reagent (DMF and POCl₃).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Condensation: Primary amines or hydrazines in ethanol or methanol.
Major Products Formed
Oxidation: 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Condensation: Schiff bases or hydrazones.
Scientific Research Applications
Scientific Research Applications
The applications of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde span several domains:
Pharmaceutical Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structural features make it an attractive scaffold for developing new drugs, particularly in the treatment of inflammatory diseases and infections.
Biological Studies
Research has shown that derivatives of this compound exhibit potential antimicrobial and anti-inflammatory properties. Studies are ongoing to investigate its efficacy against specific pathogens and inflammatory pathways.
Material Science
The trifluoromethyl group enhances the lipophilicity of the compound, making it useful in developing specialized materials such as coatings and polymers with enhanced chemical resistance and stability.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against a range of bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes.
Case Study 2: Synthesis of Novel Anti-inflammatory Agents
Researchers synthesized a series of compounds based on this pyrazole derivative, testing their anti-inflammatory effects in vitro. The results indicated that some derivatives significantly reduced pro-inflammatory cytokine production in cultured cells.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and its derivatives depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole-4-carbaldehyde derivatives exhibit diverse biological and chemical properties depending on substituents at positions 1, 3, and 5. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound enhances electrophilicity at the formyl position, facilitating nucleophilic addition reactions compared to methyl or phenyl substituents .
- Melting Points : Bulkier aryl substituents (e.g., phenyl in 5b) increase melting points due to enhanced crystal packing .
Antimicrobial and Antifungal Activity
- Target Compound Derivatives: Schiff bases derived from this compound exhibit moderate activity against Pseudomonas aeruginosa and Staphylococcus aureus .
- Analogues with Aryl Substituents : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5b) shows higher antifungal activity against Candida albicans due to the electron-deficient phenyl group enhancing interactions with microbial enzymes .
- Thiophene/Pyridine Hybrids : Compounds like 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde demonstrate improved antifungal efficacy against Aspergillus fumigatus by increasing electron density at the imine group .
Biological Activity
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with significant potential in medicinal chemistry due to its varied biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : CHClFNO
- CAS Number : 128455-62-9
- IUPAC Name : this compound
- Molecular Weight : 212.56 g/mol
The structural representation includes a pyrazole ring with a chloro group, a methyl group, and a trifluoromethyl group, contributing to its unique reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
- Reagents : Suitable aldehyde precursors under controlled conditions.
- Conditions : Reactions are often conducted in solvents like ethanol or methanol at elevated temperatures to ensure high yields.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:
Cell Line | IC (µM) | Effect |
---|---|---|
MDA-MB-231 (breast cancer) | 3.79 | Significant antiproliferation |
HepG2 (liver cancer) | 12.50 | Moderate cytotoxicity |
NCI-H460 (lung cancer) | 42.30 | Reduced cell viability |
These findings suggest that the compound may act through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Activity
In addition to anticancer properties, the compound exhibits antimicrobial effects. For instance, research indicates that similar pyrazole derivatives can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer proliferation pathways.
- Cell Membrane Penetration : The trifluoromethyl group enhances lipophilicity, allowing better penetration into cellular membranes.
Study on Anticancer Activity
A study published in ACS Omega evaluated various pyrazole derivatives for their anticancer properties. It was found that compounds similar to this compound exhibited significant growth inhibition across multiple cancer cell lines, indicating a strong correlation between structural features and biological activity .
Evaluation of Antimicrobial Effects
Another study explored the antimicrobial efficacy of pyrazole derivatives against pathogenic bacteria. Results indicated that compounds with structural similarities to this compound displayed notable antibacterial activity, suggesting potential applications in treating infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, and what are their critical reaction conditions?
- Methodological Answer : The compound is synthesized via two primary routes:
- Route 1 : Reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride to form 3-(trifluoromethyl)-5-chloropyrazole, followed by reaction with formaldehyde under alkaline conditions .
- Route 2 : Utilizing the Vilsmeier-Haack reaction on 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with POCl₃ and DMF to introduce the formyl group at the 4-position .
Key Conditions : - Route 1 requires careful pH control (alkaline conditions) to avoid side reactions.
- Route 2 necessitates anhydrous conditions and precise temperature control (0–5°C during aldehyde formation).
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats .
- First Aid : Immediate rinsing with water for skin/eye contact (≥15 minutes), followed by medical consultation if irritation persists .
- Storage : Store in a dry, cool environment away from oxidizers and ignition sources .
Q. How is the purity and identity of the compound validated in laboratory settings?
- Methodological Answer :
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity (>97% as per synthesis reports) .
- NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., aldehyde proton at ~9.8 ppm in ¹H NMR; trifluoromethyl group at ~110–120 ppm in ¹³C NMR) .
- Elemental Analysis : Match calculated and observed C, H, N, Cl, and F percentages .
Advanced Research Questions
Q. How does the Vilsmeier-Haack reaction mechanism explain the regioselective formylation of pyrazole intermediates?
- Methodological Answer :
- The Vilsmeier-Haack reaction involves electrophilic substitution at the most nucleophilic position (C-4 of pyrazole). The POCl₃-DMF complex generates a chloroiminium ion, which directs formylation to the 4-position due to electron-donating effects of the methyl and trifluoromethyl groups .
- Optimization : Higher yields (75–85%) are achieved using excess DMF (1.5 eq) and slow addition of POCl₃ at 0°C to minimize decomposition .
Q. What structural insights can be gained from X-ray crystallography of this compound, and how do they inform reactivity?
- Methodological Answer :
- Crystal Structure Data :
Parameter | Value (from ) |
---|---|
Space Group | Monoclinic, P2₁/c |
Bond Length (C=O) | 1.215 Å |
Dihedral Angle | 8.2° (pyrazole-aldehyde plane) |
- Implications : The nearly planar aldehyde group facilitates nucleophilic attacks (e.g., Knoevenagel condensations), while the trifluoromethyl group induces steric hindrance, influencing regioselectivity in subsequent reactions .
Q. How can this aldehyde serve as a precursor for bioactive pyrazole derivatives, and what synthetic strategies are most effective?
- Methodological Answer :
- Key Transformations :
- Knoevenagel Condensation : React with ethyl cyanoacetate (0°C, K₂CO₃ catalyst) to form α,β-unsaturated nitriles for anticonvulsant agents .
- Hydrazide Formation : Condense with substituted hydrazides (e.g., 2/4-nitrobenzohydrazides) under reflux (EtOH, 12 h) to yield Schiff bases with MES seizure inhibition (ED₅₀ = 32 mg/kg) .
- Challenges : Steric bulk from the trifluoromethyl group may require longer reaction times or polar aprotic solvents (e.g., DMF) to enhance solubility .
Q. Contradictions and Resolutions
- Synthesis Routes : describes a two-step alkylation/formylation, while uses Vilsmeier-Haack. The latter is more efficient for introducing the aldehyde group but requires specialized reagents. Researchers should prioritize based on substrate availability and desired yield .
- Safety Data : highlights R36/37/38 hazards, but later studies (e.g., ) omit toxicity profiles. Always consult up-to-date SDS and conduct risk assessments before scaling up reactions .
Properties
IUPAC Name |
5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOZNOVIRZSNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363145 | |
Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128455-62-9 | |
Record name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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